molecular formula C7H4ClFN4O2S B2442205 4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride CAS No. 926222-53-9

4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride

Cat. No.: B2442205
CAS No.: 926222-53-9
M. Wt: 262.64
InChI Key: XHZOUUXCUIAFSF-UHFFFAOYSA-N
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Description

“4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride” is a chemical compound with the CAS Number 926222-53-9 . It has a molecular weight of 262.65 and a molecular formula of C7H4ClFN4O2S .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H4ClFN4O2S . This indicates that the molecule is composed of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully known. The molecular weight is 262.65 . The boiling point, melting point, density, and flash point are not available .

Scientific Research Applications

Synthesis and Characterization

4-Fluoro-3-(1H-tetrazol-5-yl)benzenesulfonyl chloride has been involved in various synthetic pathways, leading to the production of complex molecules with significant properties. For instance, it was utilized in the synthesis of 3-fluorine-4-(1H-tetrazole-5-yl) phenol, characterized by NMR and noted for its unique properties, contributing to diverse chemical applications (Wen Yong-hong, 2012). Additionally, the compound played a role in creating novel benzisoxazole derivatives as antiproliferative agents, indicating the structural importance of the aromatic and heterocyclic moiety in medicinal chemistry (S. Benaka Prasad et al., 2009).

Coordination Networks and NLO Properties

The compound's derivatives have been pivotal in forming coordination networks, demonstrating the influence of substituents on the structures and nonlinear optical (NLO) properties of these networks. For example, a study involving tetrazolate-yl acylamide tectons bearing different-sized substituents, including a variant similar to this compound, led to the formation of crystalline coordination networks with significant SHG efficiencies, revealing the interplay between substituents, structural topologies, and optical properties (Jian-Zhen Liao et al., 2013).

Radioligands and Imaging Applications

In the field of molecular imaging, derivatives of this compound have been explored for their potential as radioligands. One study detailed the synthesis of mGluR5 PET radioligands, demonstrating the compound's utility in developing tools for non-invasive brain imaging, thereby contributing to neuroscience and pharmacology (S. Telu et al., 2011).

Crystal Structures and Docking Studies

The compound and its derivatives have been subject to crystallographic studies and docking simulations to understand their interaction within biological systems. For instance, the crystal structure of related tetrazole derivatives was determined, and molecular docking studies were conducted to comprehend the orientation and interaction of molecules within the active site of cyclooxygenase-2 enzyme, indicating the compound's relevance in drug design and medicinal chemistry (B. J. Al-Hourani et al., 2015).

Safety and Hazards

The safety and hazards of “4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride” are not fully known. According to one source, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Properties

IUPAC Name

4-fluoro-3-(2H-tetrazol-5-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN4O2S/c8-16(14,15)4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZOUUXCUIAFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C2=NNN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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